molecular formula C17H12F2N2OS B2732712 2,6-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034410-45-0

2,6-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2732712
CAS RN: 2034410-45-0
M. Wt: 330.35
InChI Key: IPXGXGYCUVEFTA-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, also known as DTB or DTBP, is a novel compound that has gained attention in the scientific community due to its potential applications in drug development. DTB is a benzamide derivative that has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • PET Imaging Agent Development : A study outlined the synthesis of a compound structurally related to 2,6-difluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, aiming to develop a new PET imaging agent for imaging B-Raf(V600E) in cancers. This research highlights the potential of fluorinated benzamide derivatives in the design of diagnostic tools in oncology (Wang et al., 2013).

Materials Science and Polymer Chemistry

  • Fluorinated Polyimides : Research into fluorinated polyimides derived from novel diamine monomers showcases the utility of compounds similar to this compound in creating materials with exceptional thermal stability, solubility in organic solvents, and electrical properties. This application is crucial for advanced materials in electronics and aerospace industries (Madhra et al., 2002).

Organic Light-Emitting Diodes (OLEDs) and Fluorescence

  • Fluorescence Properties : A study on benzamides, including derivatives with pyridine and thiophene moieties, revealed their potential as novel blue fluorophores for biological and organic material applications. This research indicates the role of such compounds in developing materials with specific luminescent properties for use in OLEDs and bioimaging applications (Yamaji et al., 2017).

Histone Deacetylase Inhibitors

  • Cancer Therapy : The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a structurally similar compound to this compound, as an orally active histone deacetylase inhibitor highlights the potential of such molecules in the treatment of cancer. It emphasizes the significance of benzamide derivatives in medicinal chemistry for developing new therapeutic agents (Zhou et al., 2008).

properties

IUPAC Name

2,6-difluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2OS/c18-13-3-1-4-14(19)16(13)17(22)21-9-11-7-12(10-20-8-11)15-5-2-6-23-15/h1-8,10H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXGXGYCUVEFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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